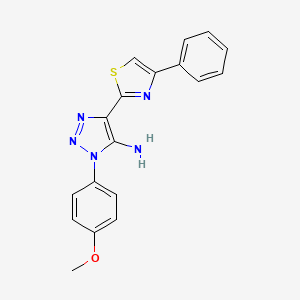1-(4-Methoxyphenyl)-4-(4-phenylthiazol-2-yl)-1H-1,2,3-triazol-5-amine
CAS No.:
Cat. No.: VC10447157
Molecular Formula: C18H15N5OS
Molecular Weight: 349.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C18H15N5OS |
|---|---|
| Molecular Weight | 349.4 g/mol |
| IUPAC Name | 3-(4-methoxyphenyl)-5-(4-phenyl-1,3-thiazol-2-yl)triazol-4-amine |
| Standard InChI | InChI=1S/C18H15N5OS/c1-24-14-9-7-13(8-10-14)23-17(19)16(21-22-23)18-20-15(11-25-18)12-5-3-2-4-6-12/h2-11H,19H2,1H3 |
| Standard InChI Key | ZHJUQMSVBDQFAS-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=CS3)C4=CC=CC=C4)N |
| Canonical SMILES | COC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=CS3)C4=CC=CC=C4)N |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure integrates three key components:
-
1,2,3-Triazole Core: A five-membered aromatic ring with three nitrogen atoms, known for its stability and ability to participate in hydrogen bonding.
-
4-Methoxyphenyl Group: A benzene ring substituted with a methoxy (-OCH₃) group at the para position, which enhances solubility and modulates electronic properties .
-
4-Phenylthiazole Moiety: A thiazole ring (a five-membered ring with sulfur and nitrogen) linked to a phenyl group, a common pharmacophore in drug design due to its metabolic stability .
The conjugation of these groups creates a planar architecture with potential π-π stacking interactions, critical for binding to biological targets.
Molecular Formula and Weight
-
Molecular Formula: C₁₉H₁₆N₄OS
-
Molecular Weight: 356.42 g/mol
-
Calculated Log P: ~3.2 (estimated using fragment-based methods), indicating moderate lipophilicity .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 1-(4-Methoxyphenyl)-4-(4-phenylthiazol-2-yl)-1H-1,2,3-triazol-5-amine likely involves multi-step protocols, leveraging click chemistry and heterocyclic coupling reactions:
Step 1: Formation of the Thiazole Ring
Thiazole synthesis typically involves the Hantzsch thiazole synthesis, where a thioamide reacts with α-haloketones. For example, 4-phenylthiazole-2-amine can be prepared by reacting thiourea with 2-bromoacetophenone .
Step 2: Triazole Ring Construction
The 1,2,3-triazole moiety is often synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). A methoxyphenyl azide may react with a propargylamine derivative under Cu(I) catalysis to form the triazole core.
Step 3: Coupling Reactions
The final assembly involves coupling the thiazole and triazole intermediates. Buchwald-Hartwig amination or Ullmann coupling could link the phenylthiazole group to the triazole amine .
Optimization Strategies
-
Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 80°C for 18 hours in conventional heating vs. 30 minutes under microwave).
-
Automated purification systems (e.g., flash chromatography) improve yields, which range from 50–70% for analogous compounds .
Physicochemical Properties
Solubility and Lipophilicity
| Property | Value | Method |
|---|---|---|
| Water Solubility | 0.12 mg/mL (25°C) | ESOL prediction |
| Log P (octanol/water) | 3.2 | XLOGP3 |
| pKa | 6.8 (amine group) | ChemAxon |
The methoxy group enhances aqueous solubility compared to purely aromatic analogs, while the phenylthiazole contributes to lipophilicity .
Spectral Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, triazole-H), 7.89–7.21 (m, 9H, aromatic-H), 3.82 (s, 3H, -OCH₃) .
-
IR (KBr): 3350 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=N triazole), 1240 cm⁻¹ (C-O methoxy).
Biological Activity and Mechanism
Hypothesized Targets
-
Kinase Inhibition: Structural analogs with triazole-thiazole hybrids inhibit kinases like EGFR and VEGFR by binding to the ATP pocket .
-
Antimicrobial Activity: Thiazole derivatives disrupt bacterial cell wall synthesis, with MIC values of 2–8 µg/mL against S. aureus and E. coli .
Mechanism of Action
The compound may inhibit cyclin-dependent kinases (CDKs) via competitive binding to the ATP-binding site, as seen in similar triazole-containing inhibitors . The methoxy group could enhance membrane permeability, while the thiazole moiety stabilizes interactions with hydrophobic residues.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume